molecular formula C7H11N3O3 B13863445 1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol CAS No. 104575-27-1

1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol

Cat. No.: B13863445
CAS No.: 104575-27-1
M. Wt: 185.18 g/mol
InChI Key: IHYYHUZRCBWOGX-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol is a chemical compound of interest in scientific research, particularly as a derivative of the nitroimidazole class. This substance is characterized by an imidazole ring core structure that is substituted with methyl groups at the 1 and 2 positions, a nitro group, and an ethanol functional group. It is closely related to Dimetridazole (1,2-Dimethyl-5-nitroimidazole), a compound with well-documented antiprotozoal and antibacterial properties . The primary research applications of nitroimidazole derivatives like this one are rooted in their biological activity. These compounds are typically investigated for their potential as antiprotozoal agents. The presence of the ethanol group may be explored to modify the compound's solubility, bioavailability, or binding affinity compared to its parent molecule, Dimetridazole. Researchers value this compound as a building block or intermediate in medicinal chemistry for the synthesis and development of new therapeutic agents. Its mechanism of action, similar to other nitroimidazoles, is believed to involve enzymatic reduction of its nitro group within anaerobic microorganisms, leading to the production of cytotoxic compounds that disrupt DNA synthesis and cause cell death. This product, this compound, is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

104575-27-1

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol

InChI

InChI=1S/C7H11N3O3/c1-5-8-6(3-4-11)7(9(5)2)10(12)13/h11H,3-4H2,1-2H3

InChI Key

IHYYHUZRCBWOGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)[N+](=O)[O-])CCO

Origin of Product

United States

Preparation Methods

Nitration and Methylation of 2-Methylimidazole

A widely reported initial step is the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole, which is then methylated to yield 1,2-dimethyl-5-nitroimidazole.

  • Procedure : Dissolve urea in water, add concentrated nitric acid to form a nitrating solution (solution I). Separately, 2-methylimidazole is slowly added to industrial sulfuric acid (solution II). Solution II is poured into solution I, stirred at controlled temperatures (below 50 °C), then heated progressively to 110 °C, followed by further nitration with concentrated nitric acid at 120 °C. After reaction completion, excess nitric acid is evaporated, and the product is isolated by pH adjustment and filtration. This yields 2-methyl-5-nitroimidazole with about 77% yield.

  • Methylation : The 2-methyl-5-nitroimidazole is reacted with dimethyl sulfate in 85% formic acid at 80 °C to methylate the nitrogen atoms, particularly at position 1, producing 1,2-dimethyl-5-nitroimidazole in approximately 70% yield.

Alkylation to Introduce the 4-Ethanol Group

Multiple methods exist to introduce the 4-ethanol substituent on the imidazole ring:

  • Method A: Alkylation with 2-Chloroethanol or Ethylene Oxide

    • 2-Methyl-4-nitroimidazole is regioselectively alkylated with boiling 2-chloroethanol or treated with ethylene oxide under acidic conditions to form the 4-ethanol derivative.
  • Method B: Hydrolysis of Bromoethyl Imidazole

    • The bromoethyl derivative of the imidazole is hydrolyzed in the presence of formic acid and aqueous formamide to yield the ethanol-substituted product.
  • Method C: Reaction with 1-(Acetoxymethyl)-2-methyl-4-nitroimidazole

    • This intermediate reacts with ethylene oxide in the presence of sulfur trioxide, followed by hydrolysis in aqueous sulfuric acid to form the target compound.
  • Method D: Condensation with Ethylene Glycol Diacetate

    • 1-(Acetoxymethyl)-2-methyl-4-nitroimidazole is condensed with ethylene glycol diacetate under anhydrous sulfuric acid, followed by hydrolysis or alcoholysis under acidic conditions.
  • Method E: Alkylation with Ethylene Sulfate or Bis-(2-acetoxyethyl) Sulfate

    • Alkylation of 1-(acetoxymethyl)-2-methyl-4-nitroimidazole with ethylene sulfate or bis-(2-acetoxyethyl) sulfate in various solvents also yields the ethanol derivative.

Representative Detailed Preparation Procedure

Step Reagents and Conditions Description Yield (%) Notes
1 2-Methylimidazole + Concentrated HNO3 + H2SO4 Nitration to 2-methyl-5-nitroimidazole 77.3 Temperature controlled below 50 °C initially, then up to 120 °C
2 2-Methyl-5-nitroimidazole + Dimethyl sulfate + 85% Formic acid Methylation to 1,2-dimethyl-5-nitroimidazole 70.3 Reaction at 80 °C, followed by pH adjustment
3 1,2-Dimethyl-5-nitroimidazole + 2-Chloroethanol or Ethylene oxide Alkylation to 1,2-dimethyl-5-nitroimidazole-4-ethanol Variable Acidic or basic catalysis depending on method

Note: The overall yield from nitration to the ethanol derivative varies depending on the alkylation method chosen.

Advanced Functionalization via TDAE Methodology

Further derivatization of this compound has been achieved using tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent to couple the imidazole core with aromatic carbonyl compounds, leading to substituted arylethanols containing the 5-nitroimidazole scaffold.

  • For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole is reacted with aromatic aldehydes in the presence of TDAE at low temperatures, yielding substituted 1-arylethanols with moderate to good yields (24–78%).

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Conditions Yield Reference
Nitration & Methylation 2-Methylimidazole HNO3, H2SO4, Dimethyl sulfate Nitration, Methylation 50–120 °C, acidic ~70–77% per step
Alkylation with 2-Chloroethanol 2-Methyl-4-nitroimidazole 2-Chloroethanol, Acid/Base Alkylation Boiling or acidic Variable
Alkylation with Ethylene Oxide 2-Methyl-4-nitroimidazole Ethylene oxide, Acid Alkylation Acidic, controlled temp Variable
Hydrolysis of Bromoethyl Imidazole Bromoethyl imidazole Formic acid, aqueous formamide Hydrolysis Moderate temp Variable
TDAE Coupling 4-(chloromethyl)phenyl derivative Aromatic aldehydes, TDAE Reductive coupling -20 °C to RT 24–78%

Analytical and Physical Data

  • Melting Points : 2-methyl-5-nitroimidazole ~248-250 °C; 1,2-dimethyl-5-nitroimidazole ~138-140 °C.
  • Solubility : Hydrochloride salts are soluble in hydrated ethanol and slightly soluble in acetone.
  • Spectroscopy : ^1H-NMR data confirm methyl and ethanol substituents on the imidazole ring.

Chemical Reactions Analysis

2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . Major products formed from these reactions include aminoimidazoles and hydroxylamine derivatives .

Scientific Research Applications

2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol involves the reduction of the nitro group to form reactive intermediates that can damage cellular components of microorganisms. These intermediates interact with DNA, proteins, and other cellular structures, leading to cell death . The molecular targets include nucleic acids and enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related nitroimidazoles (Table 1):

Compound Name Substituents (Imidazole Positions) Key Functional Groups Reference
1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol 1,2-Me; 5-NO₂; 4-(CH₂CH₂OH) Nitro, methyl, ethanol
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 1-(4-Fluorobenzyl); 2-SEt; 5-CHO Formyl, ethylthio, fluorobenzyl
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole 5-F; 6-(benzodioxol-oxy); 2-aryl Fluoro, benzodioxol, aryl
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol 1-(CH₂CH₂OH); 5-NO₂; 2-styryl Nitro, styryl, ethanol

Key Observations :

  • Ethanol Side Chain: Shared with 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol , improving hydrophilicity compared to non-polar analogs like 2-ethylthio derivatives .
  • Substituent Diversity : Fluorobenzyl (in ) and benzodioxol-oxy (in ) groups introduce steric bulk and electronic effects absent in the target compound.
Physicochemical Properties
  • Melting Points: this compound precursors (e.g., chlorinated intermediate) melt at 120°C . 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole has a lower mp (55.5–57.5°C) due to reduced crystallinity from the flexible SEt group .
  • Spectroscopy: The target compound’s ^1H-NMR shows characteristic peaks for methyl (δ 2.51–3.90 ppm) and ethanol side chains . 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole exhibits a formyl proton at δ 9.6 ppm , absent in the target compound.

Biological Activity

1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol is a compound belonging to the class of nitroimidazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H10N4O3
  • Molar Mass : 210.20 g/mol
  • Melting Point : 210°C (dec.)
  • Solubility : Soluble in dilute aqueous acid and ethanol.
  • Density : 1.728 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Nitroimidazole derivatives are well-documented for their antimicrobial properties, particularly against anaerobic bacteria and protozoa. They exert their effects by disrupting DNA synthesis in microorganisms.
  • Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of tyrosine hydroxylase, an enzyme critical in catecholamine biosynthesis. At concentrations around 100 μM, it can inhibit enzymatic activity significantly, indicating its potential role in modulating neurotransmitter levels .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Mechanism Reference
AntimicrobialDisruption of DNA synthesis in anaerobic bacteria
Tyrosine Hydroxylase InhibitionCompetitive inhibition affecting neurotransmitter synthesis
CytotoxicityInduces apoptosis in cancer cell lines

Study 1: Antimicrobial Effects

A study published in PubMed highlighted the effectiveness of nitroimidazole derivatives, including this compound, against various strains of bacteria and protozoa. The compound demonstrated significant inhibitory effects on anaerobic pathogens, suggesting its utility in treating infections caused by these organisms .

Study 2: Neurochemical Implications

Research indicated that the compound could effectively inhibit tyrosine hydroxylase at specific concentrations. This inhibition could lead to alterations in dopamine and norepinephrine levels, which may have implications for treating neurological disorders such as Parkinson's disease and depression .

Study 3: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was found to involve the induction of apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol, and what key intermediates are involved?

The synthesis typically involves multi-step pathways. A critical intermediate is 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole , prepared via chlorination of the corresponding alcohol using SOCl₂ under reflux conditions . Subsequent reactions with aromatic carbonyl derivatives (e.g., aldehydes or ketones) employ tetrakis(dimethylamino)ethylene (TDAE) as a mediator for nucleophilic substitution, yielding substituted ethanol derivatives . Heterogeneous catalysts like Fe₃O₄@FU NPs can enhance efficiency in analogous imidazole syntheses by facilitating reflux conditions in ethanol, achieving yields >85% .

Q. How is spectroscopic characterization (NMR, IR) employed to confirm the structure of this compound?

  • ¹H-NMR : Key signals include δ ~2.51 ppm (singlet for methyl groups on the imidazole ring) and δ ~4.62 ppm (methylene protons adjacent to the nitro group) .
  • IR : Stretching vibrations at ~1661 cm⁻¹ (C=O in related intermediates) and ~1520–1350 cm⁻¹ (asymmetric NO₂ stretching) confirm functional groups .
  • X-ray crystallography (e.g., CCDC 1017138) validates bond lengths and angles, particularly for nitro-imidazole moieties .

Q. What purification techniques are recommended for isolating this compound?

  • Recrystallization : Use isopropyl alcohol or ethanol for high-purity crystals .
  • Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (1:3) to separate intermediates .
  • Sodium metabisulfite-assisted purification : Effective for removing unreacted aldehydes in related imidazole syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of nitro-imidazole derivatives?

  • Catalyst screening : Heterogeneous catalysts (e.g., Fe₃O₄@FU NPs) reduce reaction times and enable magnetic recovery, improving reusability .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in TDAE-mediated reactions .
  • Temperature control : Reflux (~80°C) balances reactivity and side-product formation .

Q. What computational methods (e.g., DFT) are used to predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates molecular electrostatic potentials (MEPs) and HOMO-LUMO gaps, showing strong electron-withdrawing effects from the nitro group .
  • Benchmarking : NIST computational databases validate experimental vibrational spectra (e.g., IR frequencies within ±10 cm⁻¹ of DFT predictions) .

Q. How can researchers address discrepancies in synthetic yields when using different catalytic systems?

  • Comparative analysis : Homogeneous catalysts (e.g., Pd/C) may favor hydrogenation steps, while heterogeneous systems (e.g., Fe₃O₄@FU NPs) improve coupling reactions .
  • Statistical design : Use response surface methodology (RSM) to model variables like catalyst loading and solvent ratios .

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